molecular formula C21H25N3O3S B2448120 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1797563-90-6

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2448120
CAS RN: 1797563-90-6
M. Wt: 399.51
InChI Key: GFITUGUSRJEIMS-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as BOPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BOPM is a small molecule that has been synthesized using several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Structural Study and Supramolecular Assembly

A study by Dey et al. (2015) explored the structural characteristics of nimesulidetriazole derivatives, which share a similar sulfonamide functional group with the compound . The research delved into the crystal structures, analyzing intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. This study illuminates the effect of substitution on supramolecular assembly, offering insights into how slight chemical modifications can influence molecular architecture and interactions (Dey et al., 2015).

Molecular and Supramolecular Structures

Research by Jacobs et al. (2013) on derivatives of methane-, benzene-, and toluenesulfonamide highlights the impact of different substituents on molecular conformation and supramolecular structure. The study provides a comparative analysis of molecular structures, showcasing how variations in torsion angles and hydrogen bonding patterns contribute to the overall molecular configuration and interaction capabilities of sulfonamides (Jacobs et al., 2013).

Enzymatic Metabolism in Drug Development

Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the enzymes involved in its metabolic pathways. This research is crucial for understanding the metabolic fate of sulfonamide-based drugs, providing a foundation for optimizing drug design and improving therapeutic efficacy (Hvenegaard et al., 2012).

Antimalarial and COVID-19 Drug Design

Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, investigating their potential as COVID-19 therapeutics through computational calculations and molecular docking studies. This research exemplifies the application of sulfonamides in developing treatments for infectious diseases, highlighting the versatility of sulfonamide compounds in drug discovery (Fahim & Ismael, 2021).

Synthesis and Biological Evaluation

Cioffi et al. (2016) disclosed the synthesis and biological evaluation of benzamide inhibitors of glycine transporter-1, demonstrating the role of sulfonamide and benzamide appendages in enhancing drug potency and selectivity. This work underscores the significance of sulfonamides in designing inhibitors that target neurotransmitter transporters, contributing to the development of novel therapeutics for neurological disorders (Cioffi et al., 2016).

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-16-5-4-6-18(13-16)15-28(25,26)22-14-17-9-11-24(12-10-17)21-23-19-7-2-3-8-20(19)27-21/h2-8,13,17,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFITUGUSRJEIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

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